molecular formula C22H20INO4 B5482579 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

Katalognummer B5482579
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: DAQAKONAXVIOEL-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it suitable for use in various laboratory experiments.

Wirkmechanismus

The exact mechanism of action of 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it is known to interact with various cellular components, including enzymes and proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. These effects may vary depending on the specific application of the compound. Some of the known effects of this compound include:
1. Inhibition of cellular proliferation: This compound has been shown to inhibit the proliferation of various cancer cells, making it a potential candidate for cancer therapy.
2. Modulation of enzyme activity: 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to modulate the activity of various enzymes, including kinases and phosphatases.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has several advantages and limitations for use in laboratory experiments. Some of the advantages of this compound include:
1. Strong fluorescence properties: This compound exhibits strong fluorescence properties, making it suitable for use in fluorescence imaging experiments.
2. Selective inhibition of cancer cells: 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to selectively inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Some of the limitations of this compound include:
1. Toxicity: This compound may exhibit toxicity at high concentrations, making it unsuitable for use in some experiments.
2. Limited solubility: 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate may exhibit limited solubility in some solvents, making it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. Some of the potential areas for future research include:
1. Further studies on the mechanism of action of this compound.
2. Development of new cancer therapies based on the properties of this compound.
3. Exploration of the potential applications of this compound in other areas of scientific research, such as drug discovery and biochemical assays.
Conclusion:
2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits unique properties that make it suitable for use in various laboratory experiments, including fluorescence imaging, biochemical assays, and drug discovery. While there are some limitations to the use of this compound in laboratory experiments, there are several potential areas for future research and development.

Synthesemethoden

The synthesis of 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves a multi-step process that requires the use of various reagents and solvents. The exact method of synthesis may vary depending on the specific application of the compound. However, the general process involves the reaction of 2-ethoxy-6-iodo-4-nitrophenyl acetate with 8-methoxy-2-quinolinecarbaldehyde, followed by reduction and acetylation to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential applications in scientific research. This compound is known to exhibit unique properties that make it suitable for use in various laboratory experiments. Some of the scientific research applications of this compound include:
1. Fluorescence imaging: 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is known to exhibit strong fluorescence properties, making it suitable for use in fluorescence imaging experiments.
2. Biochemical assays: This compound has been used in various biochemical assays to study the mechanisms of action of various enzymes and proteins.
3. Drug discovery: 2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied for its potential use in drug discovery, particularly for the development of new cancer drugs.

Eigenschaften

IUPAC Name

[2-ethoxy-6-iodo-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20INO4/c1-4-27-20-13-15(12-18(23)22(20)28-14(2)25)8-10-17-11-9-16-6-5-7-19(26-3)21(16)24-17/h5-13H,4H2,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKONAXVIOEL-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2)I)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)I)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.